molecular formula C20H31N3 B12748484 N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine CAS No. 84264-44-8

N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine

Cat. No.: B12748484
CAS No.: 84264-44-8
M. Wt: 313.5 g/mol
InChI Key: IRHRHJCFLJYRFS-UHFFFAOYSA-N
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Description

N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine: is a complex organic compound that features a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the diethylamino and pentanediamine groups. Common reagents used in these reactions include alkyl halides, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring or the amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce halogenated quinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound’s biological activity makes it a candidate for research in drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties, making it valuable for studying potential therapeutic agents.

Medicine: In medicine, derivatives of this compound could be investigated for their pharmacological effects. Researchers may explore its potential as a treatment for various diseases, including infections and cancers.

Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its applications in materials science can lead to innovations in electronics and photonics.

Mechanism of Action

The mechanism of action of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine involves its interaction with molecular targets in biological systems. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinacrine: Another antimalarial agent with a related structure.

Uniqueness: N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine is unique due to its specific substitution pattern and the presence of both diethylamino and pentanediamine groups. This combination of functional groups can result in distinct chemical and biological properties, setting it apart from other quinoline derivatives.

Properties

CAS No.

84264-44-8

Molecular Formula

C20H31N3

Molecular Weight

313.5 g/mol

IUPAC Name

4-N-(2,4-dimethylquinolin-6-yl)-1-N,1-N-diethylpentane-1,4-diamine

InChI

InChI=1S/C20H31N3/c1-6-23(7-2)12-8-9-16(4)21-18-10-11-20-19(14-18)15(3)13-17(5)22-20/h10-11,13-14,16,21H,6-9,12H2,1-5H3

InChI Key

IRHRHJCFLJYRFS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=CC2=C(C=C1)N=C(C=C2C)C

Origin of Product

United States

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